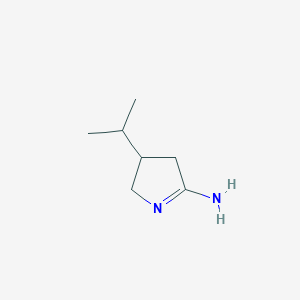

4-Isopropyl-pyrrolidin-(2Z)-ylideneamine

Description

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-propan-2-yl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C7H14N2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3,(H2,8,9) |

InChI Key |

PUOKLNVZFQOPOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(=NC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine with structurally related compounds from the evidence:

Key Observations :

- Pyrrolidine Derivatives : Unlike 1-Methoxycarbonyl-pyrrolidine, the target compound lacks ester functionality but includes an imine group, which may confer metal-binding capabilities .

- Isopropyl Substituents : The compound in shares the isopropyl group but on a pyrrolopyridine scaffold, suggesting divergent electronic and steric effects compared to the pyrrolidine core.

Reactivity and Stability

- Imine Group : The (2Z)-ylideneamine moiety may exhibit tautomerism or hydrolysis susceptibility under acidic/basic conditions, akin to imines in other heterocycles .

- Isopropyl Effect : The bulky isopropyl group in the target compound and the pyrrolopyridine derivative likely reduces ring strain but may hinder nucleophilic attack at adjacent positions.

Preparation Methods

Ti–Mg-Catalyzed Carbocyclization

A highly selective method involves the cyclization of N-allyl-substituted propargylamines using a Ti(O-iPr)₄/EtMgBr catalytic system.

-

Substrate : N-(4-Chlorobenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine.

-

Conditions :

-

Catalyst: 15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr.

-

Solvent: Dichloromethane, hexane, or toluene.

-

Reagent: Et₂Zn (2.5 equiv) at room temperature for 18 hours.

-

-

Outcome :

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization in solvent-free conditions:

-

Substrate : 3-Aminothiophene-3-carboxylic acid esters.

-

Conditions :

-

150°C, 20 minutes.

-

Catalyst: None (thermal activation).

-

-

Outcome :

Catalytic Reductive Cyclization via Azomethine Ylides

Iridium-Catalyzed Method

A modern approach employs iridium catalysis to generate azomethine ylides for [3+2] cycloaddition:

-

Substrate : N-Trimethylsilyl lactams or amides.

-

Conditions :

-

Catalyst: 1 mol% Vaska’s complex (IrCl(CO)(PPh₃)₂).

-

Reductant: Tetramethyldisiloxane (TMDS).

-

Solvent: THF, 60°C, 12 hours.

-

-

Outcome :

Organo-Silver Catalyzed Synthesis

Silver Complex-Mediated Cyclization

Patents describe Ag(PPh₃)X (X = Cl, Br)-catalyzed reactions for pyrazolidinones, adaptable to pyrrolidines:

-

Substrate : 3-Chloro-2-hydrazinopyridine + di-isopropyl maleate.

-

Conditions :

-

Catalyst: 0.0002 mol Ag(PPh₃)Br per mole substrate.

-

Solvent: Sodium isopropoxide slurry, 25–30°C.

-

-

Outcome :

Comparative Analysis of Methods

Structural Validation and Characterization

Q & A

Q. What are the optimal synthetic routes for 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine derivatives followed by deprotonation to form the ylideneamine moiety. For example, alkylation of a precursor (e.g., 1-methylpyrrolidine-2-amine) with isopropyl halides in solvents like tetrahydrofuran (THF) or acetonitrile, using bases such as potassium hydroxide (KOH) or cesium carbonate. Temperature control (e.g., <66°C) is critical to avoid dimerization by-products . Purification via chromatography or recrystallization improves yield.

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

Q. What solvents and reaction conditions stabilize 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine during synthesis?

- Methodological Answer : Non-polar solvents (e.g., benzene, THF) under inert atmospheres (N/Ar) minimize oxidation. Avoid prolonged exposure to moisture or high temperatures. Storage at -22°C in amber vials prevents decomposition .

Advanced Research Questions

Q. How can the stereochemical configuration of the (2Z)-ylideneamine group be unequivocally determined?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL .

- NOESY NMR : Detect spatial proximity between the isopropyl group and adjacent protons to confirm the Z-configuration .

- DFT Calculations : Compare experimental and computed chemical shifts for validation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Cross-Validation : Re-examine NMR sample preparation (e.g., solvent effects, concentration).

- Dynamic Effects : Consider tautomerization or conformational flexibility in solution (e.g., variable-temperature NMR).

- High-Resolution MS : Rule out isotopic or adduct interference .

Q. How can the compound’s reactivity be exploited in catalysis or medicinal chemistry?

- Methodological Answer :

- Coordination Chemistry : The ylideneamine nitrogen can act as a ligand for transition metals (e.g., Au(I), Pt(II)) to form complexes with potential anticancer or antimicrobial activity. Optimize metal-to-ligand ratios in THF at 25°C .

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) with controls to assess selectivity. Compare with structurally similar compounds (e.g., piperidine analogs) to identify structure-activity relationships .

Q. What analytical challenges arise when quantifying trace impurities in the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.